molecular formula C21H18O4 B2654389 4-(7-methoxy-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one CAS No. 858766-76-4

4-(7-methoxy-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one

Cat. No.: B2654389
CAS No.: 858766-76-4
M. Wt: 334.371
InChI Key: DKNARBIBABSNPF-UHFFFAOYSA-N
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Description

Historical Development of Heterocyclic Hybrid Molecules

The evolution of heterocyclic chemistry spans centuries, with early studies focusing on naturally occurring alkaloids, flavonoids, and carbohydrates. The 20th century marked a paradigm shift toward synthetic heterocycles, driven by the need for novel therapeutics. Hybrid molecules emerged as a strategic innovation, combining pharmacophoric elements from distinct heterocyclic systems to amplify bioactivity and selectivity.

Key milestones include:

  • 1950s–1970s : Systematic exploration of furan, chromone, and coumarin derivatives for antimicrobial and anti-inflammatory properties.
  • 1980s–2000s : Rational design of hybrid scaffolds, such as benzofuran-chromenones, to address multi-drug resistance and improve pharmacokinetic profiles.
  • 2010s–Present : Computational tools enabling precise hybridization, exemplified by the integration of methoxy-benzofuran and isopropyl-chromenone moieties.

The hybridization method, akin to biological recombination, shuffles structural motifs from parent compounds to generate libraries of drug candidates. This approach has yielded molecules with dual mechanisms of action, such as 4-(7-methoxy-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one , which merges the planar aromaticity of benzofuran with the hydrogen-bonding capacity of chromenone.

Significance of Benzofuran-Chromenone Hybrids in Medicinal Chemistry

Benzofuran-chromenone hybrids occupy a niche in drug discovery due to their broad-spectrum bioactivity and structural tunability. Their significance is underscored by:

Enhanced Target Engagement

The fused benzofuran-chromenone system provides a rigid framework that pre-organizes functional groups for optimal target binding. For example, the methoxy group at position 7 of the benzofuran ring enhances electron density, facilitating interactions with hydrophobic enzyme pockets.

Multifaceted Therapeutic Applications

  • Anticancer Activity : Chromenone derivatives inhibit topoisomerases and kinases, while benzofurans disrupt mitochondrial function in cancer cells.
  • Antimicrobial Efficacy : Hybrids exhibit potent activity against Gram-positive bacteria and fungi, attributed to membrane disruption and efflux pump inhibition.
  • Anti-Inflammatory Effects : The chromenone moiety modulates COX-2 and LOX pathways, reducing prostaglandin synthesis.
Table 1: Biological Activities of Benzofuran-Chromenone Hybrids
Activity Mechanism Key Structural Features
Anticancer Topoisomerase II inhibition Methoxybenzofuran, Chromenone ketone
Antimicrobial Membrane disruption Hydrophobic isopropyl substituent
Antioxidant Free radical scavenging Conjugated π-system

Pharmacophore Properties of 4-(7-Methoxy-1-Benzofuran-2-Yl)-6-(Propan-2-Yl)-2H-Chromen-2-One

The pharmacophore of this hybrid compound is defined by four critical regions:

  • Benzofuran Core : The fused benzene-furan system confers planar rigidity, enabling π-π stacking with aromatic residues in enzyme active sites.
  • Methoxy Substituent : Positioned at C7, this group enhances lipid solubility and directs electrophilic substitution patterns.
  • Chromenone Ketone : The α,β-unsaturated ketone at position 2 participates in Michael addition reactions with biological nucleophiles.
  • Isopropyl Group : At C6, this bulky substituent induces steric hindrance, improving metabolic stability and target specificity.
Figure 1: Structural Features and Pharmacophore Mapping
  • Aromatic Domain : Benzofuran (C1–C9) and chromenone (C10–C18) rings.
  • Electron-Donating Groups : Methoxy (-OCH₃) at C7.
  • Hydrophobic Anchor : Isopropyl (-CH(CH₃)₂) at C6.

These features collectively enhance binding affinity for proteins such as integrins and serotonin receptors, as demonstrated in hybrid peptidomimetics.

Theoretical Foundations for Hybrid Molecule Design

The design of 4-(7-methoxy-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one rests on three theoretical pillars:

Molecular Hybridization

This strategy merges pharmacophores from benzofuran and chromenone to create synergistic effects. For instance, the benzofuran’s rigidity complements the chromenone’s hydrogen-bonding capacity, yielding a compound with dual activity.

Bioisosteric Replacement

The isopropyl group at C6 serves as a bioisostere for larger alkyl chains, reducing toxicity while maintaining lipophilicity. Similarly, the methoxy group mimics hydroxyl functionalities without introducing metabolic liability.

Conformational Restriction

Hybridization restricts rotational freedom, locking the molecule into a bioactive conformation. Computational studies show that the dihedral angle between benzofuran and chromenone rings (≈15°) optimizes binding to 5-HT₂A receptors.

Table 2: Design Principles and Outcomes
Principle Application Outcome
Hybridization Merge benzofuran/chromenone Enhanced target affinity
Bioisosterism Isopropyl at C6 Improved metabolic stability
Conformational control Rigid fused-ring system Reduced off-target interactions

Properties

IUPAC Name

4-(7-methoxy-1-benzofuran-2-yl)-6-propan-2-ylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-12(2)13-7-8-17-15(9-13)16(11-20(22)24-17)19-10-14-5-4-6-18(23-3)21(14)25-19/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNARBIBABSNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-methoxy-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate aldehyde under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using reagents like methyl iodide in the presence of a base.

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction involving a suitable ketone and an aldehyde, followed by cyclization.

    Final Coupling: The benzofuran and chromenone intermediates can be coupled together using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(7-methoxy-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to modify the chromenone core.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different substituents on the benzofuran or chromenone rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Chromene derivatives have been extensively studied for their anticancer properties. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study demonstrated that modified chromene derivatives showed potent activity against human tumor cells, with some compounds achieving IC50 values lower than 1 μM against specific cancer types .
  • Another investigation highlighted the synthesis of new chromene derivatives that were evaluated for their anticancer potency against MCF-7 breast cancer cells, with some compounds exhibiting IC50 values as low as 1.2 μg/mL .

2. Enzyme Inhibition
The compound has also shown promise as an inhibitor of key enzymes involved in disease processes:

  • Research has indicated that certain chromene derivatives exhibit strong inhibition of α-glucosidase, a target for diabetes management, with IC50 values reported at around 4.90 mM .
  • Additionally, molecular docking studies suggest that these compounds interact effectively with the binding sites of various enzymes, indicating their potential utility in drug design and development .

Synthesis and Natural Product Applications

1. Synthetic Approaches
The synthesis of 4-(7-methoxy-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one can be achieved through several methods:

  • A notable approach involves the use of microwave-assisted synthesis techniques to enhance yields and reduce reaction times when creating chromene derivatives .
  • The compound has been utilized as a precursor in the total synthesis of various natural products containing benzofuran rings, showcasing its versatility in organic synthesis .

2. Case Studies and Research Findings
Several case studies have documented the effectiveness of this compound in different applications:

Study Focus Findings
Vosooghi et al., 2010Anticancer ActivityIdentified potent cytotoxicity against six human tumor cell lines with IC50 < 1 μM for certain derivatives.
Kandeel et al., 2013Antitumor EvaluationNew chromene derivatives showed enhanced activity against MCF-7 cells compared to colchicine.
Ahmed et al., 2019c-Src Kinase InhibitionCertain compounds exhibited significant c-Src kinase inhibitory activity (IC50 = 0.1432 μM).
Dinparast et al., 2020Enzyme InhibitionEvaluated α-glucosidase inhibition with promising results suggesting further exploration into molecular interactions.

Mechanism of Action

The mechanism of action of 4-(7-methoxy-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one would depend on its specific biological target. Generally, compounds with benzofuran and chromenone structures can interact with various enzymes, receptors, and signaling pathways. For example, they might inhibit specific kinases, modulate receptor activity, or interfere with DNA replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(7-methoxy-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one with structurally related coumarin and benzofuran derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Compound Name Key Structural Features Physicochemical/Biological Properties References
4-(7-Methoxy-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one C4: 7-methoxybenzofuran; C6: isopropyl; chromen-2-one core Likely moderate solubility (methoxy reduces polarity); potential bioactivity via π-π stacking interactions
4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one C4: chloro/methyl-substituted benzofuran; C6: isopropyl Increased hydrophobicity (chloro group); possible enhanced membrane permeability
6-Hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one C6: hydroxy; C7: methyl; C4: 7-methoxybenzofuran Higher solubility (hydroxy group); potential antioxidant activity
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one Chromen-4-one core; C2: 4-methylphenyl; C7: isobutoxy Stabilized crystal packing via C–H···O and π-π interactions; no hydrogen bonding
7-Hydroxy-6-methoxy-4-methyl-2H-chromen-2-one C7: hydroxy; C6: methoxy; C4: methyl High water solubility (polar substituents); lower logP value (~1.8)
3-Methoxy-2-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one Furochromenone core; C3: methoxy; C2: isopropyl Reduced bioavailability due to fused ring rigidity; UV absorption shifted to longer wavelengths

Key Observations:

Substituent Effects on Solubility: Hydroxy groups (e.g., 6-hydroxy-4-(7-methoxybenzofuran) coumarin) improve water solubility (bioavailability score ~0.55–0.56) compared to methoxy or alkyl groups .

Structural Stability :

  • Compounds like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one exhibit intramolecular C–H···O interactions and π-π stacking, stabilizing their crystal structures . Similar interactions are plausible in the target compound, given its planar benzofuran-chromen system.

Biological Relevance: Benzofuran-coumarin hybrids demonstrate enhanced bioactivity due to dual aromatic systems enabling DNA intercalation or enzyme inhibition . The absence of hydrogen-bond donors in the target compound (vs. hydroxy-substituted analogs) may reduce receptor-binding efficiency but improve metabolic stability .

Synthetic and Analytical Methods: Synthesis often involves chalcone cyclization (e.g., using malononitrile ) or Suzuki coupling for benzofuran attachment. Structural validation relies on SHELX-based refinement and ORTEP-3 for graphical representation .

Biological Activity

The compound 4-(7-methoxy-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one is a member of the chromene family, which has gained attention due to its diverse biological activities. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a chromenone structure fused with a benzofuran moiety, which is significant for its biological properties. The presence of methoxy and isopropyl substituents enhances its chemical reactivity and biological efficacy.

PropertyValue
Molecular FormulaC19H18O4
Molecular Weight302.35 g/mol
IUPAC Name4-(7-methoxy-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one
CAS NumberNot available

Biological Activities

Research indicates that compounds within the chromene class exhibit a variety of biological activities, including:

  • Anticancer Activity
    • Chromene derivatives have been reported to induce apoptosis in cancer cells through mechanisms such as tubulin inhibition and caspase activation. For instance, studies have shown that certain 4H-chromenes can obstruct tubulin polymerization, leading to cell cycle arrest and apoptosis in tumor cells .
    Study ReferenceCancer TypeMechanism of ActionResult
    Anthony et al. (2007)VariousTubulin binding, apoptosis inductionSignificant cytotoxicity observed
    Alblewi et al. (2019)A549 (Lung)Caspase activationReduced cell viability by 50%
  • Antimicrobial Properties
    • The compound has shown potential antimicrobial effects against various pathogens. Studies suggest that modifications in the chromene structure can enhance antimicrobial activity .
  • Antinociceptive Effects
    • Certain benzofuranones, including derivatives of this compound, have been evaluated for their pain-relieving properties. They may act through modulation of pain pathways .

The biological mechanisms underlying the activity of 4-(7-methoxy-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one involve:

  • Enzyme Inhibition : Interaction with specific enzymes or receptors, altering their activity.
  • Cell Cycle Modulation : Inducing cell cycle arrest at specific phases, particularly G2/M phase.
  • Apoptosis Induction : Triggering apoptotic pathways via caspase activation.

Structure-Activity Relationship (SAR)

The biological activity of chromene derivatives is closely linked to their structural features:

  • Substituent Effects : The presence of methoxy and isopropyl groups significantly influences the compound's potency and selectivity against various biological targets.
  • Benzofuran Moiety : This structural component is critical for enhancing the compound's interaction with biological macromolecules.

Case Studies

Several case studies highlight the effectiveness of this compound in various therapeutic contexts:

  • Cancer Treatment
    • A study demonstrated that a related chromene derivative exhibited potent activity against breast cancer cell lines, reducing viability significantly at low concentrations .
  • Pain Management
    • Research evaluating the antinociceptive properties showed that certain benzofuran derivatives could effectively reduce pain responses in animal models .

Q & A

Q. Key Methodological Considerations :

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is commonly used.
  • Characterization : Confirm intermediate structures via ¹H/¹³C NMR and HRMS before proceeding to final coupling steps.

How can X-ray crystallography and SHELX software be utilized to determine the crystal structure of this compound?

Basic Research Question
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key steps include:

Crystal Growth : Use slow evaporation (e.g., ethanol/water mixtures) to obtain high-quality crystals.

Data Collection : Employ a diffractometer (Mo-Kα or Cu-Kα radiation) at low temperatures (e.g., 100 K) to minimize thermal motion .

Structure Solution : Use SHELXD for phase problem resolution via direct methods.

Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Hydrogen bonding and π-π interactions are modeled using restraints .

Visualization : ORTEP-3 generates thermal ellipsoid plots to assess disorder or anisotropy .

Q. Example Workflow :

  • Space group determination (e.g., P2₁/c for monoclinic systems).
  • Final R-factor < 0.05 for high confidence .

What methodologies are recommended for analyzing hydrogen bonding networks and intermolecular interactions in the crystalline form?

Advanced Research Question
Hydrogen bonding patterns can be systematically analyzed using graph set notation (e.g., Etter’s rules: D , S , R , C descriptors) to categorize intra- and intermolecular interactions . Steps include:

Topology Mapping : Identify donor-acceptor pairs (e.g., O–H⋯O, C–H⋯π) using Mercury or CrystalExplorer.

Graph Set Assignment : Classify motifs (e.g., S (6) rings for cyclic dimers).

Energy Calculations : Use Hirshfeld surface analysis to quantify interaction contributions (e.g., van der Waals vs. electrostatic).

Case Study : Chromenone derivatives often exhibit C(6) chains via methoxy-oxygen interactions, influencing packing density .

How do computational approaches like DFT contribute to understanding the electronic and optical properties of this chromenone derivative?

Advanced Research Question
Density Functional Theory (DFT) predicts electronic transitions, polarizability, and nonlinear optical (NLO) behavior. A typical workflow includes:

Geometry Optimization : B3LYP/6-31G(d) basis set for ground-state minimization .

Electronic Properties : TD-DFT calculates UV-Vis spectra (e.g., λmax ~350 nm for π→π* transitions).

NLO Analysis : First hyperpolarizability (β) calculations assess second-harmonic generation (SHG) potential .

Validation : Compare computed IR/Raman spectra with experimental data to confirm accuracy. Discrepancies >5% may indicate solvation effects or crystal packing influences .

What strategies are effective in resolving contradictions between experimental spectroscopic data and computational predictions?

Advanced Research Question
Discrepancies often arise from solvent effects, crystal field perturbations, or conformational flexibility. Mitigation strategies:

Solvent Modeling : Include implicit solvent models (e.g., PCM for DMSO) in DFT calculations.

Solid-State vs. Solution : Compare SCXRD (solid) and NMR (solution) data to identify polymorphism or dynamic effects.

Dynamic Simulations : Molecular Dynamics (MD) assess conformational sampling in solution .

Example : If computed UV-Vis λmax deviates from experimental, check for aggregation-induced emission (AIE) or excimer formation in concentrated solutions.

What in vitro assays are suitable for evaluating the biological activity of this compound, and how should structure-activity relationships (SAR) be approached?

Advanced Research Question
For cytotoxicity or enzyme inhibition:

Assay Design : Use MTT or resazurin assays (IC₅₀ determination) in cancer cell lines (e.g., HeLa, MCF-7).

Target Profiling : Molecular docking (AutoDock Vina) predicts binding to kinases or DNA topoisomerases.

SAR Analysis : Correlate substituent effects (e.g., methoxy position) with activity. For instance, 7-methoxy groups in chromenones enhance membrane permeability .

Data Interpretation : A >10-fold selectivity ratio between cancerous and normal cells (e.g., HEK293) suggests therapeutic potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.